(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate
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Overview
Description
(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate is a compound with a complex structure that includes an azaniumyl group, a hydroxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with an appropriate amine under acidic conditions. The reaction is often catalyzed by glacial acetic acid, which facilitates the formation of the azaniumyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azaniumyl group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3,5-dimethylbenzaldehyde, while reduction of the azaniumyl group can produce 2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoate.
Scientific Research Applications
(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the azaniumyl group can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethylbenzoic acid: Shares the hydroxy and dimethylphenyl groups but lacks the azaniumyl group.
2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane: Contains two hydroxy and dimethylphenyl groups but has a different overall structure.
Uniqueness
(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate is unique due to the presence of the azaniumyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,9,13H,5,12H2,1-2H3,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQINAKFXBIFHG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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